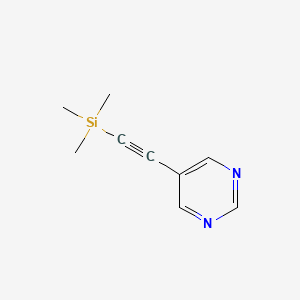

5-((Trimethylsilyl)ethynyl)pyrimidine

概述

描述

5-((Trimethylsilyl)ethynyl)pyrimidine is an organic compound with the molecular formula C9H12N2Si and a molecular weight of 176.29 . It is widely used in various research fields due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 5-((Trimethylsilyl)ethynyl)pyrimidine consists of a pyrimidine ring with a trimethylsilyl ethynyl group attached. The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis

5-((Trimethylsilyl)ethynyl)pyrimidine is a solid or liquid at room temperature . It has a molecular weight of 176.29 . The compound should be stored in a sealed, dry environment at 2-8°C .科学研究应用

DNA Modification and Enzymatic Cleavage

Modified pyrimidines, such as 5-ethynyl derivatives, have been utilized in DNA studies to understand the enzymatic cleavage by restriction endonucleases. These modifications can prevent cleavage by certain enzymes, offering a method to protect specific DNA sequences during genetic engineering processes. Such modifications contribute to the development of selective gene editing tools and molecular biology techniques (Macíčková-Cahová, Pohl, & Hocek, 2011).

Electron Transport in DNA

Studies using pyrimidine nucleosides modified with pyrene units have provided insights into DNA-mediated reductive electron transport. These investigations reveal the influence of protonation on electron transfer rates and suggest mechanisms for electron hopping in DNA, which is crucial for understanding DNA conductivity and its potential in nanoelectronics and biosensors (Raytchev, Mayer, Amann, Wagenknecht, & Fiebig, 2004).

Antioxidant Properties of Pyrimidine Derivatives

The synthesis and evaluation of bis(2-(pyrimidin-2-yl)ethoxy)alkanes have demonstrated promising antioxidant activities, comparable to commercial antioxidants. Such findings are significant for developing new therapeutic agents with antioxidant properties, contributing to pharmaceutical chemistry (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Fluorescent Nucleobase Analogues for Bioimaging

The development of fluorescent PNA monomers containing modified pyrimidines has implications for bioimaging and molecular diagnostics. These analogues enable the fluorimetric detection of hybridization events, crucial for nucleic acid-based assays and research in genomics (Wojciechowski & Hudson, 2007).

Coordination Chemistry for Material Sciences

Ethynylated pyrimidines have been employed in the synthesis of coordination compounds, such as those with silver, demonstrating potential applications in material science and nanotechnology. These compounds contribute to the understanding of molecular assemblies and the development of novel materials with specific electronic and photonic properties (Zhao & Mak, 2009).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

属性

IUPAC Name |

trimethyl(2-pyrimidin-5-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESYUGWNHQDZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571835 | |

| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Trimethylsilyl)ethynyl)pyrimidine | |

CAS RN |

216309-28-3 | |

| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)